

Introduction: The Versatility of an α -Substituted Phosphonate

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Compound of Interest

Compound Name:	Diethyl (1-cyanoethyl)phosphonate
CAS No.:	29668-61-9
Cat. No.:	B1593576

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Diethyl (1-cyanoethyl)phosphonate (CAS No. 29668-61-9) is a specialized organophosphorus reagent that has carved a significant niche in modern organic synthesis.^[1]^[2] As a derivative of phosphonic acid, it belongs to a class of compounds widely recognized for their role as bioisosteres of phosphates and carboxylates in drug design.^[3]^[4] Its unique structure, featuring a cyano group and a methyl group on the α -carbon, imparts specific reactivity that researchers and drug development professionals leverage for the stereoselective synthesis of complex molecules.

This guide provides a comprehensive overview of **Diethyl (1-cyanoethyl)phosphonate**, moving beyond a simple catalog of properties to explore its commercial landscape, practical applications, and the mechanistic rationale behind its utility. The information herein is intended for researchers and scientists who require a deeper understanding of how to source and effectively implement this reagent in their synthetic workflows.

Physicochemical Properties at a Glance:

Property	Value
CAS Number	29668-61-9[1][2]
Molecular Formula	C ₇ H ₁₄ NO ₃ P[1]
Molecular Weight	191.16 g/mol [2]
IUPAC Name	2-diethoxyphosphorylpropanenitrile[1]
Form	Liquid
Boiling Point	140-141 °C at 11 mmHg
Density	1.085 g/mL at 25 °C
Refractive Index	n _{20/D} 1.432

Part 1: Commercial Availability and Procurement

Diethyl (1-cyanoethyl)phosphonate is readily available from several major chemical suppliers, typically offered at purities of 97% or higher.[5] Its availability facilitates its use in both academic research and industrial drug development. When sourcing this reagent, it is crucial to consider purity, available quantities, and the supplier's documentation (e.g., Certificate of Analysis).

Table 1: Prominent Commercial Suppliers

Supplier	Product Number (Example)	Typical Purity	Key Features
Sigma-Aldrich (Merck)	408573	97%	Extensive documentation and global distribution.[2] [5]
BLD Pharm	BD124499	Varies	Offers related phosphonate compounds.[6]
Sygenflo Laboratories LLP	N/A	98%	Listed as an API Intermediate supplier. [7]
PubChem Vendors	N/A	Varies	Aggregates multiple international suppliers. [1]

Procurement Insight: For research and development purposes, the purity offered by major suppliers like Sigma-Aldrich is generally sufficient. For GMP (Good Manufacturing Practice) applications in later-stage drug development, a more rigorous supplier qualification process is necessary, which may involve sourcing from specialized manufacturers who can provide extensive batch-to-batch consistency and regulatory support.

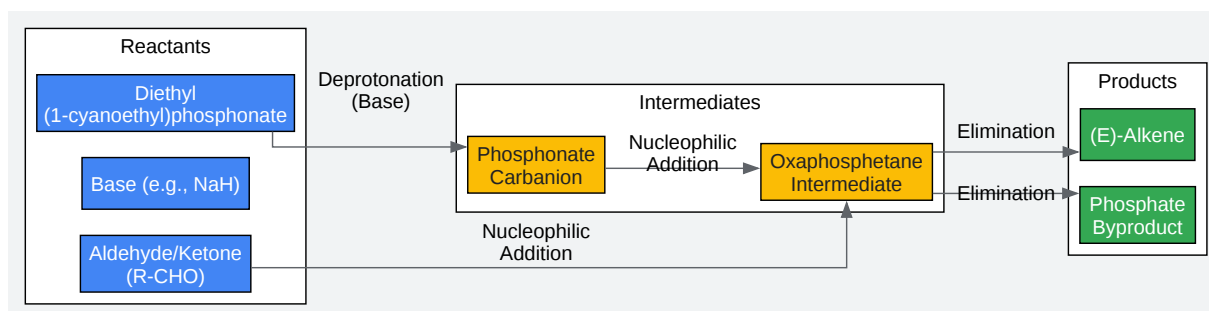
Part 2: Core Application—The Horner-Wadsworth-Emmons (HWE) Reaction

The primary utility of **Diethyl (1-cyanoethyl)phosphonate** lies in its role as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[2][5] This reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction. Specifically, the HWE reaction employs phosphonate-stabilized carbanions, which are more nucleophilic and less basic than Wittig ylides.[8] This enhanced nucleophilicity allows for reliable reactions with a wide array of aldehydes and ketones, including sterically hindered ones.[9] A key benefit is that the dialkylphosphate byproduct is water-soluble, simplifying purification via aqueous extraction.[8]

The presence of the α -cyano and α -methyl groups in **Diethyl (1-cyanoethyl)phosphonate** makes it a precursor to trisubstituted alkenes, which are common structural motifs in bioactive molecules.

Mechanistic Rationale

The HWE reaction proceeds through a well-understood mechanism. The initial step is the deprotonation of the phosphonate at the α -carbon by a suitable base to form a nucleophilic phosphonate carbanion.^{[8][10]} This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The resulting tetrahedral intermediate rapidly forms a cyclic oxaphosphetane, which then collapses to yield the desired alkene and a water-soluble phosphate salt. The stereochemical outcome, predominantly the (E)-alkene, is a key feature of the HWE reaction with stabilized phosphonates.^{[8][11]}



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Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Field-Proven Experimental Protocol: Synthesis of an α,β -Unsaturated Nitrile

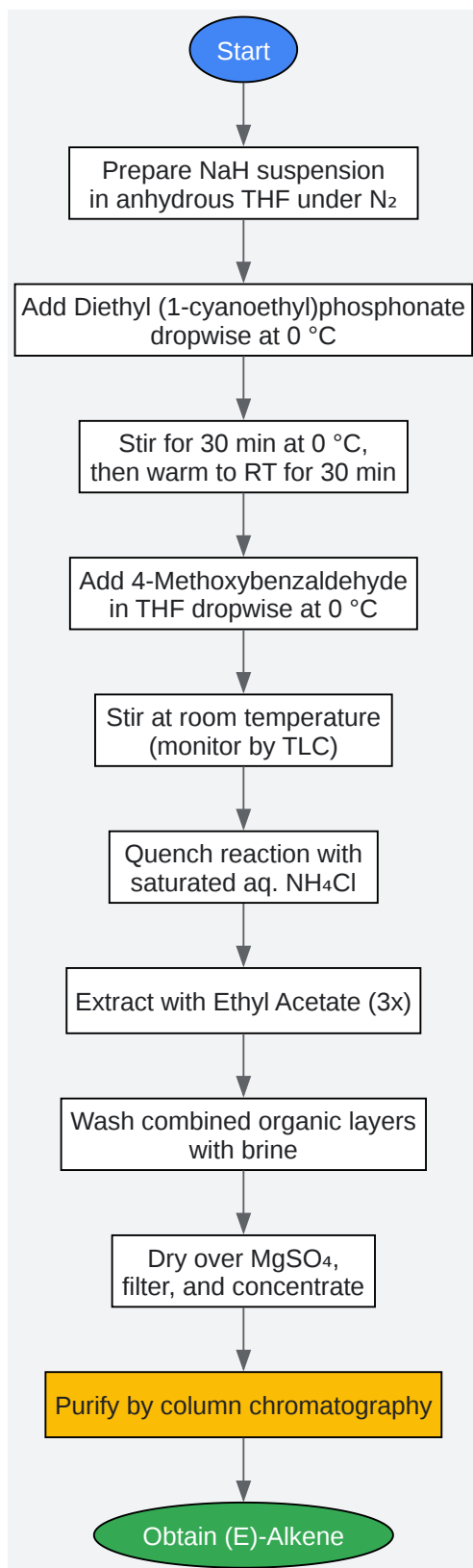
This protocol describes a general procedure for the reaction of **Diethyl (1-cyanoethyl)phosphonate** with an aromatic aldehyde.

Objective: To synthesize (E)-3-(4-methoxyphenyl)-2-methylacrylonitrile.

Materials:

- **Diethyl (1-cyanoethyl)phosphonate** (1.0 eq)
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
- Anhydrous Tetrahydrofuran (THF)
- 4-Methoxybenzaldehyde (1.0 eq)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:



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Caption: Experimental workflow for the HWE olefination reaction.

Step-by-Step Methodology:

- **Preparation:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil and suspend the NaH in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
- **Deprotonation (Carbanion Formation):** Dissolve **Diethyl (1-cyanoethyl)phosphonate** (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the phosphonate solution dropwise to the stirred NaH suspension at 0 °C. Causality Insight: Dropwise addition at low temperature is critical to control the exothermic reaction and the evolution of hydrogen gas.
- **Reaction:** After the addition is complete, stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the carbanion.
- **Aldehyde Addition:** Cool the reaction mixture back to 0 °C. Dissolve 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.
- **Workup:** Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure (E)-alkene.

Part 3: Applications in Drug Discovery and Development

The phosphonate group is a powerful tool in medicinal chemistry, often used as a stable mimic of a phosphate group or a transition-state analogue of ester or amide hydrolysis.^{[3][4]} **Diethyl**

(1-cyanoethyl)phosphonate serves as a key building block for introducing this functionality into potential therapeutic agents.

Documented Applications Include:

- HIV-1 Reverse Transcriptase Inhibitors: Used in the synthesis of benzyl- and benzoyldimethylaminopyridinones, which have shown activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[\[2\]](#)[\[5\]](#)
- Antibacterial Agents: Employed in the synthesis of oxazolidinone antibacterial agents, a critical class of antibiotics used to treat serious Gram-positive infections.[\[2\]](#)[\[5\]](#)
- Sphingosine-1-Phosphate (S1P) Receptor Agonists: Serves as a reactant for the preparation of S1P agonists, which are being investigated for autoimmune diseases like multiple sclerosis.[\[2\]](#)[\[5\]](#)

The incorporation of the phosphonate moiety can enhance binding to target enzymes and improve the pharmacokinetic profile of a drug candidate. The design of phosphonate-containing drugs often requires their conversion into prodrugs to mask the charged phosphonic acid group, thereby improving cell permeability and oral bioavailability.[\[12\]](#)[\[13\]](#)

Part 4: Safety and Handling

As a laboratory chemical, **Diethyl (1-cyanoethyl)phosphonate** must be handled with appropriate precautions.

GHS Hazard Information:[\[1\]](#)[\[5\]](#)

- Pictogram: GHS07 (Exclamation mark)
- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.
- Precautionary Statements (Selected):
 - P261: Avoid breathing mist/vapors/spray.
 - P280: Wear protective gloves/eye protection/face protection.
 - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

- Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.[5]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is classified as a combustible liquid (Storage Class 10).[5]

Conclusion

Diethyl (1-cyanoethyl)phosphonate is more than just a chemical on a shelf; it is a versatile and enabling tool for the synthesis of complex organic molecules. Its ready commercial availability from multiple suppliers allows for its seamless integration into research and development pipelines. A thorough understanding of its primary application, the Horner-Wadsworth-Emmons reaction, including the mechanistic principles and practical execution, empowers chemists to construct trisubstituted alkenes with high efficiency and stereoselectivity. Its proven role in the synthesis of diverse bioactive compounds underscores its importance for professionals in drug discovery, making it a valuable reagent in the ongoing quest for new therapeutics.

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